molecular formula C13H11FN2O3 B2805413 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2324143-09-9

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2805413
CAS No.: 2324143-09-9
M. Wt: 262.24
InChI Key: IIVHJKBFAAWAGQ-UHFFFAOYSA-N
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Description

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorine atom, a piperidinone ring, and an isoindole-dione moiety, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as cancer treatment and immune modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound is part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production . PROTAC small molecule recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The reaction conditions often require specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoindole-dione derivatives and piperidinone-containing molecules. These compounds share structural features and may exhibit similar chemical properties and reactivity.

Uniqueness

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVHJKBFAAWAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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